Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate
Description
Properties
Molecular Formula |
C10H15NO4 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate |
InChI |
InChI=1S/C10H15NO4/c1-14-7(12)9-3-10(4-9,6-11-5-9)8(13)15-2/h11H,3-6H2,1-2H3 |
InChI Key |
DMFCXXIXLIVIJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(CNC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.1]heptanes, including dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate, can be achieved through the reduction of spirocyclic oxetanyl nitriles. This method involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring high yields, and minimizing by-products. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate undergoes various chemical reactions, including:
Reduction: The reduction of spirocyclic oxetanyl nitriles to form the azabicyclo structure.
Substitution: Photocatalytic Minisci reactions introduce heterocycles at the bridgehead position.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles.
Photocatalysts: Organic photocatalysts are employed in Minisci reactions to introduce heterocycles.
Major Products
The major products formed from these reactions include various substituted azabicyclo compounds, which can be further functionalized for specific applications .
Scientific Research Applications
Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere to mimic the fragment of meta-substituted benzenes in biologically active compounds, improving metabolic stability and lipophilicity.
Materials Science: The unique structural properties of azabicyclo compounds make them suitable for the development of new materials with specific physicochemical properties.
Drug Discovery: The compound is incorporated into the structure of drugs to enhance their physicochemical properties and efficacy.
Mechanism of Action
The mechanism of action of dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate involves its interaction with molecular targets and pathways relevant to its application. For instance, when incorporated into drug structures, it can enhance binding affinity and selectivity by mimicking the spatial arrangement of functional groups in target molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Ring System and Nitrogen Position: The target compound’s 3-azabicyclo[3.1.1]heptane core distinguishes it from smaller azabicyclo[3.1.0]hexane systems (e.g., procymidone), which exhibit pesticidal activity due to dichlorophenyl substituents .
Substituent Effects :
- Methyl esters at positions 1 and 5 likely enhance solubility compared to bulkier tert-butyl esters (e.g., O3-tert-butyl derivative in ), which may prioritize stability over bioavailability .
- Fluorination (as in ’s 5-fluoro analog) could improve metabolic stability but requires synthetic complexity .
Key Observations:
- The target compound’s synthesis likely parallels methods for bicyclic esters, such as acid-catalyzed cyclization or transition-metal-mediated ring closure, but requires precise control to position nitrogen and ester groups .
- Compared to dioxolane derivatives (e.g., compound 7), the azabicyclo system may exhibit lower solubility due to increased hydrophobicity but higher thermal stability .
Key Observations:
- The absence of direct bioactivity data for the target compound necessitates reliance on structural analogs. For example, dioxolane derivatives show potent activity against S. aureus (MIC = 4.8 µg/mL), suggesting that the azabicyclo system could achieve similar efficacy with optimized substituents .
- Safety profiles (e.g., ’s warnings on toxicity and environmental hazards) highlight the need for rigorous handling protocols, especially for nitrogen-containing bicyclic esters .
Biological Activity
Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate (CAS No. 2866355-82-8) is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 213.23 g/mol
- CAS Number : 2866355-82-8
| Property | Value |
|---|---|
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
Synthesis
Recent advancements in synthetic methodologies have facilitated the production of 3-azabicyclo[3.1.1]heptane derivatives, including this compound. A notable synthesis approach involves the intramolecular imide formation from functionalized cyclobutane derivatives, which allows for the efficient production of these compounds in multigram quantities .
Biological Activity
This compound exhibits a range of biological activities that are relevant to medicinal chemistry:
Anticancer Properties
Research indicates that derivatives of azabicyclo compounds can act as bioisosteres for various drugs, enhancing their efficacy and reducing side effects. For instance, modifications of azabicyclo structures have shown promise as anticancer agents by improving the pharmacokinetic profiles of existing drugs .
Enzyme Inhibition
Studies have demonstrated that compounds with similar bicyclic frameworks can inhibit various enzymes involved in metabolic pathways, such as lipases and proteases. This inhibition can lead to therapeutic effects in conditions like obesity and cancer .
Neuropharmacological Effects
The structural characteristics of dimethyl 3-azabicyclo[3.1.1]heptane derivatives suggest potential interactions with neurotransmitter systems, particularly in modulating cholinergic and glutamatergic signaling pathways, which are critical in neurodegenerative diseases .
Case Studies
- Antihistamine Development : The incorporation of azabicyclo structures into antihistamines has resulted in compounds with improved selectivity and reduced side effects compared to traditional antihistamines .
- Proteolysis-targeting Chimeras (PROTACs) : Research has explored using azabicyclo derivatives as building blocks for PROTACs, which target specific proteins for degradation, showcasing their potential in targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
